molecular formula C12H15NO B2486541 4-(1H-indol-3-yl)butan-2-ol CAS No. 22582-69-0

4-(1H-indol-3-yl)butan-2-ol

Cat. No. B2486541
CAS RN: 22582-69-0
M. Wt: 189.258
InChI Key: RWLPLBXGOXBTLR-UHFFFAOYSA-N
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Description

“4-(1H-indol-3-yl)butan-2-ol” is a chemical compound with the CAS Number: 22582-69-0 . It has a molecular weight of 189.26 and its IUPAC name is 4-(1H-indol-3-yl)-2-butanol .


Synthesis Analysis

The synthesis of “4-(1H-indol-3-yl)butan-2-ol” involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 18 hours . The reaction mixture is then cooled and a saturated solution of Na2SO4 is added . The resulting white precipitate is filtered, and the filtrate is washed with EtOAc .


Molecular Structure Analysis

The InChI code for “4-(1H-indol-3-yl)butan-2-ol” is 1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(1H-indol-3-yl)butan-2-ol” is a powder that is stored at room temperature . It has a density of 1.136±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

The safety information for “4-(1H-indol-3-yl)butan-2-ol” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific biological activity being exerted.

Pharmacokinetics

Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-indol-3-yl)butan-2-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

4-(1H-indol-3-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPLBXGOXBTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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